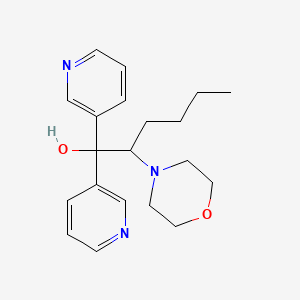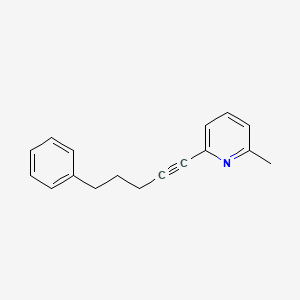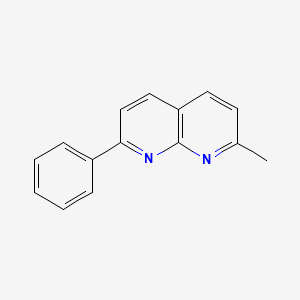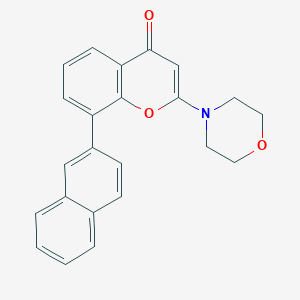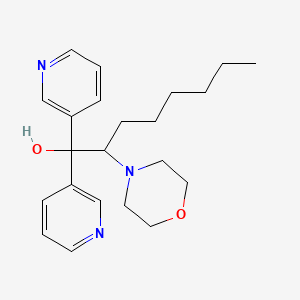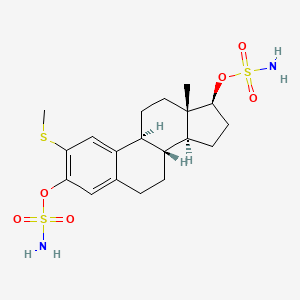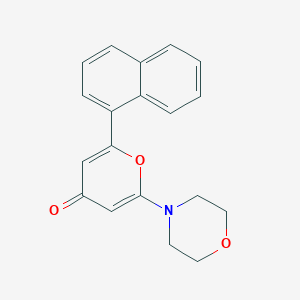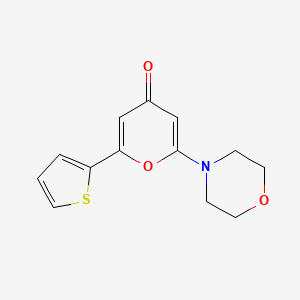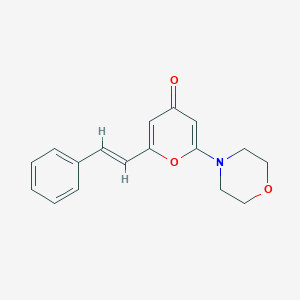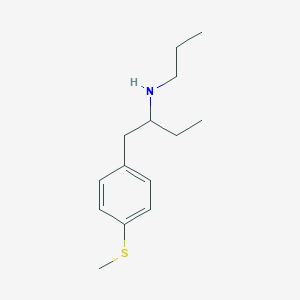![molecular formula C15H12N2O B10841960 2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)
2-m-Tolyl-1H-[1,8]naphthyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-m-Tolyl-1H-[1,8]naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by a naphthyridine core with a tolyl group at the 2-position and a ketone group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-m-Tolyl-1H-[1,8]naphthyridin-4-one, can be achieved through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach, which uses green strategies and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production of 1,8-naphthyridines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water-soluble catalysts and eco-friendly solvents is preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Reaktionstypen
2-m-Tolyl-1H-[1,8]naphthyridin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Naphthyridinoxide zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen an der Tolylgruppe oder am Naphthyridin-Kern eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel oder Nukleophile unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Naphthyridinoxide.
Reduktion: Naphthyridinalkohole.
Substitution: Verschiedene substituierte Naphthyridinderivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-m-Tolyl-1H-[1,8]naphthyridin-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird wegen ihres Potenzials als Antikrebsmittel untersucht, da sie die Fähigkeit hat, in DNA zu interkalieren und die Zellproliferation zu hemmen.
Materialwissenschaften: Sie wird als Ligand bei der Synthese von Metallkomplexen für Anwendungen in Leuchtdioden und Farbstoffsolarzellen verwendet.
Chemische Biologie: Die Verbindung dient als molekulare Sonde zur Untersuchung von biologischen Prozessen und Interaktionen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-m-Tolyl-1H-[1,8]naphthyridin-4-on beinhaltet seine Wechselwirkung mit DNA. Die Verbindung interkaliert zwischen DNA-Basenpaaren, verändert die DNA-Konformation und hemmt die DNA-Replikation und -Transkription. Dies führt zur Unterdrückung des Wachstums und der Proliferation von Krebszellen . Zusätzlich kann die Verbindung mit bestimmten Enzymen und Proteinen interagieren, die an zellulären Signalwegen beteiligt sind .
Wirkmechanismus
The mechanism of action of 2-m-Tolyl-1H-[1,8]naphthyridin-4-one involves its interaction with DNA. The compound intercalates between DNA base pairs, altering the DNA conformation and inhibiting DNA replication and transcription. This leads to the suppression of cancer cell growth and proliferation . Additionally, the compound may interact with specific enzymes and proteins involved in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Phenyl-1H-[1,8]naphthyridin-4-on
- 2-Methyl-1H-[1,8]naphthyridin-4-on
- 2-(4-Methylphenyl)-1H-[1,8]naphthyridin-4-on
Einzigartigkeit
2-m-Tolyl-1H-[1,8]naphthyridin-4-on ist durch die Anwesenheit der Tolylgruppe in der 2-Position einzigartig, die besondere elektronische und sterische Eigenschaften verleiht. Diese Modifikation verstärkt seine Fähigkeit, mit biologischen Zielen zu interagieren, und verbessert seine Löslichkeit und Stabilität im Vergleich zu anderen Naphthyridinderivaten .
Eigenschaften
Molekularformel |
C15H12N2O |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-10-4-2-5-11(8-10)13-9-14(18)12-6-3-7-16-15(12)17-13/h2-9H,1H3,(H,16,17,18) |
InChI-Schlüssel |
IZFIIAGLKAXALT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(N2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



